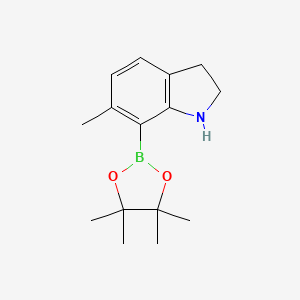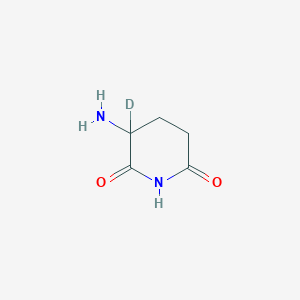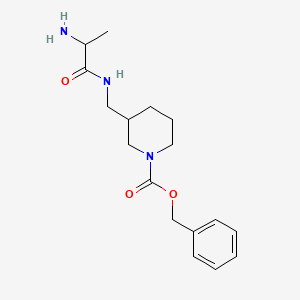
Benzyl 3-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzyl piperidine-1-carboxylate with (S)-2-aminopropanoic acid under specific conditions to form the desired product . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods aim to optimize yield, purity, and cost-effectiveness while maintaining the integrity of the compound’s structure .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
Benzyl 3-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzyl 3-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 3-(aminomethyl)piperidine-1-carboxylate: This compound shares a similar piperidine core but lacks the (S)-2-aminopropanamido group.
Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate: This compound has a similar piperidine structure but features an azidomethyl group instead of the (S)-2-aminopropanamido group.
Uniqueness
Benzyl 3-(((S)-2-aminopropanamido)methyl)piperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C17H25N3O3 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
benzyl 3-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O3/c1-13(18)16(21)19-10-15-8-5-9-20(11-15)17(22)23-12-14-6-3-2-4-7-14/h2-4,6-7,13,15H,5,8-12,18H2,1H3,(H,19,21) |
Clé InChI |
ZOLDVVHTTMHQJL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NCC1CCCN(C1)C(=O)OCC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


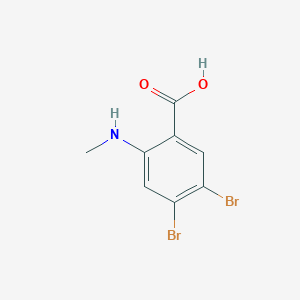
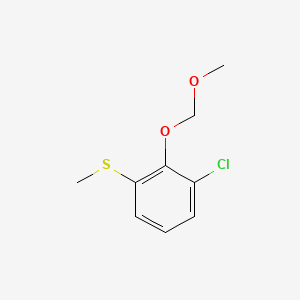

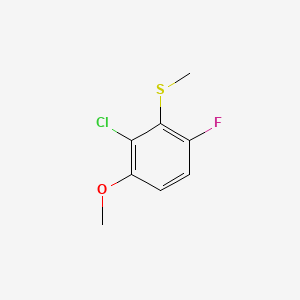
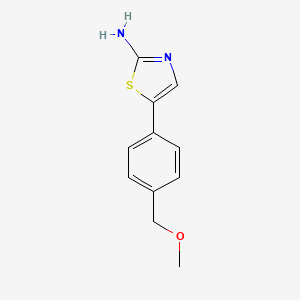

![2-Amino-N-(((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methylbutanamide](/img/structure/B14777787.png)

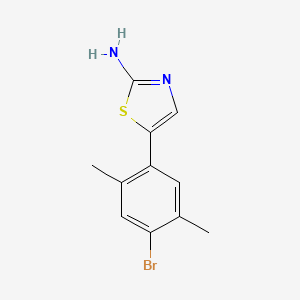
![(7aR)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B14777809.png)
![(1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B14777814.png)
![1-[3-(Methoxy-d3)phenyl]methanamine](/img/structure/B14777829.png)
